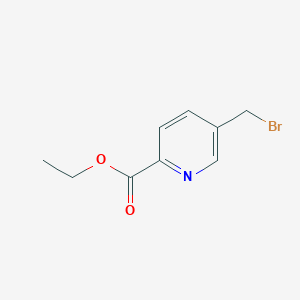

![molecular formula C18H16N2O5S3 B2516821 methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-48-7](/img/structure/B2516821.png)

methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex thiazolidinone derivatives involves multiple steps, as demonstrated in the first paper. The process begins with the creation of 1,3-bis-(2-oxo-2H-benzopyran-6-yl)-thioureas through the reaction of 6-amino coumarins with carbon disulphide in alcohol. Subsequent treatment with ethyl bromoacetate and sodium acetate in ethanol yields 3-(2-oxo-2H-benzopyran-6-yl)-2-(2-oxo-2H-benzopyran-6-ylimino)-thiazolidin-4-ones. These intermediates are then reacted with various substituted aromatic aldehydes to produce a series of compounds with potential antimicrobial activity. Additionally, treatment with 2% HCl leads to the formation of 3-(2-oxo-2H-benzopyran-6-yl)-thiazolidine-2,4-diones .

In the second paper, the synthesis of a thiazolyl benzothiazolyl thioester is described. The key intermediate, (Z)-2-(2-aminothiazol-4-yl)2-(tert-butoxycarbonylprop-2-oxyimino) acetic acid, is reacted with DM in alkali conditions to form the final product. The use of triethyl phosphate as a more economical alternative to triphenylphosphine is highlighted, and the optimal conditions for the reaction are provided, including the molar ratios of reactants, solvent volume, reaction temperature, and time, resulting in a high yield of 86.8% .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper are confirmed using spectral and analytical data. The compounds feature a thiazolidinone core with various substituents, including 2-oxo-2H-benzopyran-6-yl groups and aromatic aldehydes, which contribute to the molecular complexity and potential biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by nucleophilic substitutions and condensation reactions. The formation of thiazolidinones typically involves the cyclization of thioureas, which is evident in the synthesis of the iminothiazolidinones. The subsequent reactions with aromatic aldehydes represent aldol condensation processes, which are crucial for the diversification of the molecular structure and the introduction of pharmacophoric elements .

Physical and Chemical Properties Analysis

While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, the antimicrobial screening suggests that these properties are conducive to biological activity. The high yield reported in the second paper implies that the synthesized thiazolyl benzothiazolyl thioester has favorable solubility and stability under the optimized reaction conditions .

Wissenschaftliche Forschungsanwendungen

1. Synthetic Chemistry and Molecular Design

Research in synthetic chemistry often explores the synthesis and characterization of compounds containing thiazole, benzothiazole, and sulfonyl groups. These studies provide foundational knowledge for the development of more complex molecules, potentially including derivatives like the one . For instance, the synthesis and oxidation of chiral 2-thiazolines have been explored, highlighting methodologies that could be applicable to the synthesis of related compounds (Aitken et al., 1997).

2. Drug Discovery and Medicinal Chemistry

Compounds with benzothiazole and sulfonyl groups are often investigated for their potential therapeutic properties. Research into iminothiazolidin-4-one acetate derivatives, for example, has identified some molecules as potent aldose reductase inhibitors, suggesting a possible avenue for the treatment of diabetic complications (Ali et al., 2012).

3. Material Science and Nonlinear Optics

The structural motifs found in the compound are also present in materials science research, particularly in the development of nonlinear optical materials. For instance, the synthesis of sulfone-substituted thiophene chromophores for second-order nonlinear optics has been reported, where the presence of sulfonyl groups contributes to the desired optical properties (Chou et al., 1996).

4. Catalysis and Chemical Transformations

Research into catalytic systems often involves compounds with benzothiazole and sulfonyl groups. For example, sulfonic acid-functionalized imidazolium salts in conjunction with FeCl3 have been used as novel and highly efficient catalytic systems for the synthesis of benzimidazoles, demonstrating the utility of such functional groups in facilitating chemical transformations (Khazaei et al., 2011).

Eigenschaften

IUPAC Name |

methyl 2-[6-methylsulfonyl-2-[(E)-3-thiophen-2-ylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S3/c1-25-17(22)11-20-14-7-6-13(28(2,23)24)10-15(14)27-18(20)19-16(21)8-5-12-4-3-9-26-12/h3-10H,11H2,1-2H3/b8-5+,19-18? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAQUFITSWUZDO-MOCLJKNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((Z)-6-(methylsulfonyl)-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]benzimidazole-2-thiol](/img/structure/B2516738.png)

![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)

![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)

![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)

![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)

![(2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2516761.png)